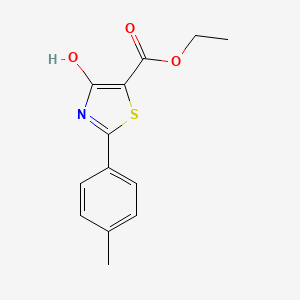

Ethyl 4-hydroxy-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate

CAS No.: 263016-18-8

Cat. No.: VC3777235

Molecular Formula: C13H13NO3S

Molecular Weight: 263.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 263016-18-8 |

|---|---|

| Molecular Formula | C13H13NO3S |

| Molecular Weight | 263.31 g/mol |

| IUPAC Name | ethyl 4-hydroxy-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate |

| Standard InChI | InChI=1S/C13H13NO3S/c1-3-17-13(16)10-11(15)14-12(18-10)9-6-4-8(2)5-7-9/h4-7,15H,3H2,1-2H3 |

| Standard InChI Key | HTQNUGGPEURDFS-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)C)O |

| Canonical SMILES | CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)C)O |

Introduction

Physical and Chemical Properties

Basic Identification

Ethyl 4-hydroxy-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate is definitively identified through several key parameters. The compound is registered with CAS number 263016-18-8, allowing for standardized referencing in scientific literature and regulatory contexts . Its molecular formula is C13H13NO3S, with a calculated molecular weight of 263.31 g/mol. This molecular composition reflects the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms arranged in a specific structural configuration that defines its chemical behavior and potential applications in various fields.

Structural Characteristics

The compound features a heterocyclic thiazole ring as its core structural element. This five-membered ring contains both sulfur and nitrogen atoms, contributing to its distinctive chemical properties and reactivity. The compound's structure is characterized by several key functional groups:

-

A thiazole ring core structure

-

A hydroxyl group at the 4-position of the thiazole ring

-

A 4-methylphenyl (p-tolyl) group at the 2-position of the thiazole ring

-

An ethyl carboxylate group at the 5-position of the thiazole ring

This structural arrangement results in a compound with multiple reactive sites and potential for various chemical modifications, making it valuable for synthetic chemistry applications and pharmaceutical research.

Physical Properties

The physical properties of Ethyl 4-hydroxy-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate are critical for its handling, storage, and application in research settings. The compound exists as a solid at room temperature with a melting point of 128-130°C . This relatively high melting point suggests significant intermolecular forces, likely including hydrogen bonding through the hydroxyl group. The compound's physical state and thermal properties influence its processing methods, stability considerations, and potential formulation strategies for research applications.

Table 1: Physical and Chemical Properties of Ethyl 4-hydroxy-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate

| Property | Value | Reference |

|---|---|---|

| CAS Number | 263016-18-8 | |

| Molecular Formula | C13H13NO3S | |

| Molecular Weight | 263.31 g/mol | |

| Physical State | Solid | |

| Melting Point | 128-130°C | |

| Hazard Classification | Xi (Irritant) |

Synthesis Methods

Traditional Synthetic Routes

The synthesis of Ethyl 4-hydroxy-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate typically involves esterification of the corresponding carboxylic acid with ethanol. This reaction is commonly facilitated by dehydrating agents such as thionyl chloride or dicyclohexylcarbodiimide (DCC) under reflux conditions to ensure complete esterification. The starting materials and reaction conditions must be carefully controlled to achieve high purity and yield of the desired product. The synthetic pathway represents a classic approach in heterocyclic chemistry for creating thiazole-based compounds with specific functional group arrangements.

Research Findings and Future Directions

Future Research Opportunities

Future studies should focus on elucidating the specific mechanisms of action and optimizing the compound's structure for enhanced biological activity. Several research directions appear promising:

-

Structure-activity relationship studies to identify the most biologically active derivatives

-

Development of more efficient and environmentally friendly synthetic routes

-

Investigation of potential applications in medicinal chemistry, particularly in areas where thiazole derivatives have shown promise

-

Exploration of the compound's potential as a building block for more complex molecular structures with targeted properties

These research avenues could expand our understanding of the compound's properties and applications, potentially leading to valuable innovations in chemical and pharmaceutical sciences.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume